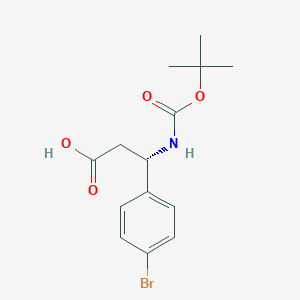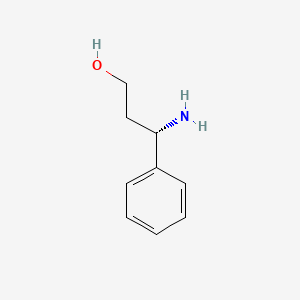![molecular formula C7H8ClF3N2O B1273196 1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanol CAS No. 959578-12-2](/img/structure/B1273196.png)
1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanol is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazoles are known for their diverse range of biological activities and applications in pharmaceuticals and agrochemicals. The specific compound contains additional functional groups such as chloro, methyl, trifluoromethyl, and an ethanol moiety, which may influence its chemical behavior and potential applications.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of 1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanol, they do offer insights into the synthesis of related pyrazole compounds. For instance, the synthesis of complex pyrazole structures often involves the formation of the pyrazole ring followed by subsequent functionalization. The presence of an ethanol moiety in the title compound suggests that a hemisolvate formation, as seen in the first paper, could be a part of its synthesis pathway .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial in determining their chemical and biological properties. The papers provided discuss the crystal structures of related compounds, which typically involve hydrogen bonding and other non-covalent interactions such as van der Waals forces and π-stacking. These interactions can significantly affect the stability and reactivity of the compounds . The presence of substituents like chloro, methyl, and trifluoromethyl groups in the compound of interest would likely influence its molecular geometry and electronic distribution.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the nitrogen atoms in the pyrazole ring and the functional groups attached to it. The ethanol group in the title compound may be involved in hydrogen bonding, as seen in the ethanol hemisolvate formation in the first paper . Additionally, the presence of a chloro substituent could make the compound susceptible to nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The papers suggest that the crystal packing and hydrogen bonding can affect the solubility and melting points of these compounds . The presence of a trifluoromethyl group is known to increase the lipophilicity of a molecule, which could affect its physical properties and potential as a pharmaceutical agent. The specific physical and chemical properties of 1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanol would need to be determined experimentally, as they are not detailed in the provided papers.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study by Kariuki et al. (2022) demonstrated the use of similar compounds in the synthesis of novel heterocycles, highlighting the potential of these compounds in the development of new materials with unique properties Kariuki et al., 2022.
Potential Therapeutic Applications
- Research by Bhat et al. (2016) involved synthesizing a series of compounds, including those similar to 1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanol, and evaluating their antimicrobial, antioxidant, and anticancer properties. This indicates the potential of these compounds in therapeutic applications Bhat et al., 2016.
Analytical Chemistry Applications
- Jones et al. (1996) explored the use of similar compounds in analytical chemistry, particularly in determining pKa values using 19F NMR spectroscopy. This research underscores the utility of such compounds in enhancing analytical techniques Jones et al., 1996.
Organic Synthesis Advancements
- The study by Trilleras et al. (2013) described the synthesis of derivatives using similar compounds, showcasing advancements in organic synthesis methodologies Trilleras et al., 2013.
Chemical Compound Development
- Research by Bonacorso et al. (2009) involved the synthesis of new chemical compounds using similar structures. This study contributes to the development of novel chemical entities with potential applications in various fields Bonacorso et al., 2009.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClF3N2O/c1-3(14)4-5(7(9,10)11)12-13(2)6(4)8/h3,14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJZRAZGACHQDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N(N=C1C(F)(F)F)C)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501171144 |
Source


|
| Record name | 5-Chloro-α,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501171144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanol | |
CAS RN |
959578-12-2 |
Source


|
| Record name | 5-Chloro-α,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959578-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-α,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501171144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,3-Benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273116.png)
![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1273117.png)









